molecular formula C6H14ClNS B1531439 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride CAS No. 2098012-95-2

1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride

Cat. No.: B1531439
CAS No.: 2098012-95-2
M. Wt: 167.7 g/mol
InChI Key: JINYAYVSPKDLMG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride is a small-molecule amine salt featuring a cyclopropyl group attached to the first carbon of an ethanamine backbone and a methylsulfanyl (-SMe) substituent on the second carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications. Cyclopropyl groups are known to confer metabolic stability and conformational rigidity, while the methylsulfanyl moiety may influence electronic properties and lipophilicity .

Properties

IUPAC Name

1-cyclopropyl-2-methylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-8-4-6(7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYAYVSPKDLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylsulfanyl group.

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain receptors or enzymes. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine HCl C₆H₁₂ClNS 165.68 (calculated) Not provided Cyclopropyl, methylsulfanyl, primary amine salt
2-Cyclopropyl-2-methylpropan-1-amine HCl C₇H₁₆ClN 149.66 1314953-65-5 Cyclopropyl, branched methyl, primary amine salt
2-(4-Phenylcyclohexyl)ethan-1-amine HCl C₁₄H₂₀ClN 237.77 (calculated) 1195262-94-2 Bulky phenylcyclohexyl, primary amine salt
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₄ClNO₂ 187.64 (calculated) Not provided Cyclobutane, ester, secondary amine salt
2-(Cyclobutylmethoxy)ethan-1-amine HCl C₇H₁₆ClNO 181.66 (calculated) Not provided Cyclobutylmethoxy, primary amine salt
Key Observations:
  • Ring Size and Strain : The target compound’s cyclopropyl group introduces higher ring strain compared to cyclobutane or cyclopentane derivatives (e.g., cyclobutane in ), which may enhance reactivity or binding affinity in biological systems .
  • Substituent Effects: The methylsulfanyl group (-SMe) in the target compound differs from the methoxy (-OMe) group in 2-(cyclobutylmethoxy)ethan-1-amine HCl ().
  • Molecular Weight and Solubility : Bulky substituents, such as the phenylcyclohexyl group in 2-(4-phenylcyclohexyl)ethan-1-amine HCl (), significantly increase molecular weight (237.77 g/mol), likely reducing aqueous solubility compared to the target compound .

Pharmacological and Industrial Relevance

  • Cyclopropylamines : The rigidity of cyclopropane rings is exploited in drug design to restrict conformational flexibility, as seen in antiviral and antidepressant agents. The target compound’s structure aligns with this trend .
  • Methylsulfanyl Group : This moiety is prevalent in protease inhibitors and kinase modulators. Its electron-rich nature may facilitate interactions with aromatic residues in enzyme active sites .
  • Comparative Stability : Cyclobutane and cyclopentane derivatives () exhibit lower ring strain, which may enhance synthetic yields but reduce target specificity compared to cyclopropane analogs .

Biological Activity

1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a methylsulfanyl moiety, and an amine functional group, which contribute to its biological interactions. The presence of these groups allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions.

The mechanism of action for this compound is primarily based on its interaction with specific molecular targets. The cyclopropyl group imparts rigidity that may enhance binding affinity to receptors or enzymes. The methylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, affecting the compound's biological activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. Its ability to interact with active sites can lead to significant biological effects, such as altering metabolic pathways.

Receptor Binding

The compound has shown potential in binding to neurotransmitter receptors, which could have implications for neuropharmacology. The structural features allow it to mimic natural ligands, thereby influencing receptor-mediated signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against certain cancer cell lines. For example, its IC50 values were evaluated in various assays, indicating significant antiproliferative effects.

Cell Line IC50 (µM) Reference
Jurkat10.5
HT-2912.3

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Activity : A study showed that the compound significantly reduced cell viability in Jurkat cells by inducing apoptosis through caspase activation.
  • Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death.

Comparative Analysis

When compared to similar compounds, such as 2-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine, this compound demonstrates enhanced biological activity due to its unique structural configuration.

Compound Activity
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amSignificant cytotoxicity
2-Cyclopropyl-2-(methylsulfanyl)ethan-1-amModerate cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride
Reactant of Route 2
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.